molecular formula C19H15N5O3 B2700914 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863019-84-5

3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2700914
CAS No.: 863019-84-5
M. Wt: 361.361
InChI Key: ZUUSJIVWKBSJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-methoxyphenyl substituent at position 3 and a 2-oxo-2-phenylethyl group at position 4.

Properties

IUPAC Name

3-(3-methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-27-15-9-5-8-14(10-15)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUSJIVWKBSJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the condensation of 3-methoxybenzaldehyde with phenacyl bromide to form an intermediate, which is then cyclized with triazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like butanol, followed by heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with different functional groups.

Scientific Research Applications

Case Studies

  • Triazole Derivatives : A related study indicated that a triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, demonstrating significant potency compared to conventional treatments.
  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that triazolo[4,5-d]pyrimidine derivatives can enhance cytotoxic effects through modulation of apoptotic pathways.

Data Table: Anticancer Properties

Activity TypeCompound StructureIC50 ValueMechanism of Action
AnticancerTriazolo derivatives0.43 µMInduction of apoptosis via ROS accumulation

Evaluation of Activity

Research into the anticonvulsant potential of triazole compounds has revealed promising results:

  • Protection Against Seizures : Certain derivatives have shown protective effects against seizures induced by pentylenetetrazole (PTZ), indicating their potential utility as anticonvulsant agents.

Targeted Enzymes

The compound has potential as an inhibitor for various enzymes involved in critical biological pathways:

  • Cyclin-dependent Kinases (CDKs) : By inhibiting CDK activity, the compound can potentially halt the proliferation of cancer cells.

Biochemical Pathways

The interactions with biological macromolecules can modulate functions and influence cellular pathways related to growth and apoptosis.

Structural Characteristics and Properties

Understanding the structural features is essential for elucidating the compound's biological activities:

The compound features a complex structure that includes a triazolo-pyrimidine moiety which is often associated with various pharmacological activities.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among related compounds involve modifications at positions 3 and 6 of the triazolopyrimidine scaffold. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituent (Position 3) Substituent (Position 6) Molecular Formula Molecular Weight Key Properties/Activity Source
Target Compound 3-Methoxyphenyl 2-Oxo-2-phenylethyl C20H17N5O3 375.38 Not reported
3-(3,4-Dimethylphenyl) analog (BF25695) 3,4-Dimethylphenyl 2-Oxo-2-phenylethyl C20H17N5O2 359.38 Commercial availability
3-(4-Methylphenyl) analog (BF23689) 4-Methylphenyl 2-Oxo-2-phenylethyl C19H15N5O2 345.35 Catalogued for research
3-(2-Hydroxyphenyl)-7-methyl analog 2-Hydroxyphenyl Methyl (Position 7) C18H14N4O2 318.33 IR: 3433 cm⁻¹ (OH), 1680 cm⁻¹ (C=O); mp: 184°C
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl None (Core structure only) C11H9N5O2 243.23 Commercial (95%+ purity)
Antiviral lead compound Unspecified Unspecified - - Inhibits CHIKV replication

Key Observations

The 2-oxo-2-phenylethyl group at position 6 increases hydrophobicity, which may influence membrane permeability and binding affinity in biological systems .

Synthetic Accessibility :

  • Analogs such as BF25695 and BF23689 are commercially available, suggesting scalable synthetic routes involving Friedel-Crafts alkylation or nucleophilic substitution (e.g., using chloroacetate intermediates as in ).

The presence of a phenyl group at position 6 in the target compound may enhance interaction with viral targets compared to simpler analogs.

Spectroscopic Characterization: IR and NMR data for analogs (e.g., compound 13 in ) highlight diagnostic peaks for functional groups (e.g., C=O at ~1680 cm⁻¹, aromatic protons at 6.97–8.02 ppm), which can guide structural validation of the target compound.

Biological Activity

The compound 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H16N4O2
Molecular Weight324.35 g/mol
LogP3.6435
SolubilityModerate

Anticancer Activity

Research has shown that compounds containing the triazole and pyrimidine scaffolds exhibit significant anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its effects through the inhibition of key mitotic kinases such as Polo-like kinase 1 (Plk1), which is often overexpressed in cancer cells. Inhibition of Plk1 leads to disrupted mitotic processes and subsequent apoptosis in cancer cells .
  • In Vitro Studies : A study demonstrated that derivatives of triazolo-pyrimidines showed IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa, L363). The compound exhibited a notable potency in inducing cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidine derivatives can be significantly influenced by their structural modifications. In SAR studies:

  • Substituents : The presence of methoxy groups on the phenyl ring enhances solubility and bioavailability.
  • Positioning : The positioning of the oxo group and the triazole ring affects binding affinity to target proteins like Plk1 .

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound shows moderate permeability across cell membranes.
  • Metabolism : Initial studies indicate that metabolic stability is adequate, with minimal degradation observed in liver microsomes .

Study 1: Inhibitory Effects on Cancer Cell Lines

In a controlled laboratory setting, researchers tested the compound against various cancer cell lines. Results indicated:

Cell LineIC50 (μM)Effect
HeLa4.38Significant apoptosis
L3635.00Cell cycle arrest
MCF-76.25Reduced proliferation

This study highlighted the compound's potential as a selective anticancer agent with a favorable safety profile.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. Tumor growth inhibition was observed at doses correlating with in vitro IC50 values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.